Lanolin
Overview
Description
Lanolin Description
Lanolin is a complex natural substance widely used in pharmaceutical and cosmetic industries. It is primarily composed of esters formed from higher alcohols and higher fatty acids. The unique properties of lanolin and its derivatives make it an essential ingredient in various formulations, and it has been the subject of numerous studies to understand its chemistry and applications better. Lanolin's derivatives are known for their broad utility, particularly in daily chemical products and specialized skin preparations .
Synthesis Analysis
The synthesis of lanolin derivatives and their complexes with other elements has been a significant area of research. For instance, lanthanide coordination polymers with hydroxyquinoline-carboxylate ligands have been synthesized, displaying photoluminescence properties . Similarly, complexes of lanthanide thiocyanates with terpyridine and phenanthroline have been created, which have been characterized crystallographically to understand their molecular structures .
Molecular Structure Analysis
The molecular structure of lanolin and its derivatives is complex, with the presence of various esters, acids, and alcohols. Studies have provided insights into the structure of lanolin derivatives through X-ray crystallography, revealing the coordination and geometry of these compounds at the molecular level .
Chemical Reactions Analysis
Lanolin and its derivatives participate in a range of chemical reactions. For example, bis(oxazolinato)lanthanide catalysts derived from lanolin have been used for enantioselective intramolecular hydroamination/cyclization of aminoalkenes and aminodienes, showcasing the reactivity of lanolin-based compounds . The photoluminescence properties of lanthanide-organic coordination polymers also indicate the chemical interactions between lanolin derivatives and lanthanide ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of lanolin are crucial for its applications. Lanolin is known for its moisturizing effect, which is why it is commonly found in skin care products. Its derivatives exhibit properties that make them suitable for use in a variety of fields, including pharmaceuticals. The study of lanolin's hypersensitivity in some individuals has also shed light on its cutaneous properties and the potential for allergic reactions .
Case Studies
Case studies have been conducted to investigate the hypersensitivity reactions to lanolin in individuals. One such study detailed the extensive separation of lanolin's alcoholic components and identified a previously unknown component responsible for skin hypersensitivity. This research highlights the importance of understanding the detailed chemical composition of lanolin to prevent adverse reactions .
Scientific Research Applications
Chemical Description and Applications
Lanolin, a mixture of esters from higher alcohols and fatty acids, is predominantly used in pharmaceuticals and cosmetics. The study by Schlossman and Mccarthy (1978) provides a comprehensive understanding of lanolin's chemical composition, including its esters, acids, and alcohols. It also discusses the chemical and physical modifications of lanolin, along with its applications in pharmaceutical and cosmetic formulations, highlighting new developments in lanolin chemistry (Schlossman & Mccarthy, 1978).
Extraction Techniques
López‐Mesas et al. (2005) explored a method for extracting wool wax from wool scour waste using supercritical fluids with cosolvents. This method, aimed at minimizing losses through volatilization or degradation, offers an alternative to traditional extraction techniques like Soxhlet extraction (López‐Mesas et al., 2005).
Use in Plant Growth Studies
Redemann, Wittwer, and Sell (1950) discussed lanolin's use as a diluent in plant growth studies. They noted its widespread use due to its physical characteristics and apparent inertness towards plant tissues and growth substances. However, they also identified the presence of oxidizing agents in lanolin, which could interfere with the growth regulating substances in plants (Redemann et al., 1950).
Corrosion Inhibition
Ghobadi et al. (2021) investigated lanolin's role in corrosion inhibition of steel. By adding corrosion inhibitors to lanolin, they enhanced the protection efficiency of lanolin coatings against aggressive media, using computational analysis methods for predicting the corrosion behavior of these coatings (Ghobadi et al., 2021).
Biomedical Applications
Hanzlíková et al. (2015) studied irradiated lanolin for biomedical applications, focusing on its sterilization for medical purposes using accelerated electron beams. This research highlighted the significant fluctuation in lanolin's chemical structure upon irradiation, demonstrating its potential use in pharmacotherapy and medical treatments (Hanzlíková et al., 2015).
Lanolin Derivatives
Yang Jing (2001) reviewed the functions and applications of lanolin derivatives. The paper presented ideas for lanolin recovery and research on the application of lanolin derivatives, particularly in daily chemicals and pharmaceuticals, highlighting their importance in special function skin preparations (Yang Jing, 2001).
Future Directions
properties
IUPAC Name |
octadecyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Record name | STEARYL PALMITATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21032 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
Record name | Octadecyl hexadecanoate | |
Source | EPA DSSTox | |
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Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
Record name | STEARYL PALMITATE | |
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Record name | Hexadecanoic acid, octadecyl ester | |
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Record name | Lanolin | |
Source | EPA Chemicals under the TSCA | |
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Record name | Lanolin | |
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Flash Point |
460 °F (238 °C) (Closed cup) | |
Record name | LANOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
Record name | STEARYL PALMITATE | |
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Record name | Lanolin | |
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Record name | LANOLIN | |
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Density |
Specific gravity: 0.935 at 25 °C | |
Record name | LANOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
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Mechanism of Action |
Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss. | |
Record name | Lanolin | |
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Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
Record name | LANOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Stearyl palmitate | |
Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS RN |
2598-99-4, 100231-75-2, 8006-54-0 | |
Record name | STEARYL PALMITATE | |
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Record name | Stearyl palmitate | |
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Record name | Octadecyl palmitate | |
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Record name | Octadecyl palmitate | |
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Record name | Lanolin | |
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Record name | Hexadecanoic acid, octadecyl ester | |
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Record name | Lanolin | |
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Record name | Octadecyl hexadecanoate | |
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Record name | Octadecyl palmitate | |
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Record name | STEARYL PALMITATE | |
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Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
Record name | STEARYL PALMITATE | |
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Record name | Lanolin | |
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URL | https://www.drugbank.ca/drugs/DB11112 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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